molecular formula C27H31ClN4O4 B3408539 N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide CAS No. 877633-86-8

N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide

Cat. No.: B3408539
CAS No.: 877633-86-8
M. Wt: 511 g/mol
InChI Key: DIDANSUZBPRRFX-UHFFFAOYSA-N
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Description

N’-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide typically involves multiple steps:

    Formation of 4-chlorophenethylamine: This can be synthesized from 4-chlorobenzyl cyanide through a reduction reaction.

    Synthesis of furan-2-yl derivative: The furan-2-yl moiety can be introduced through a coupling reaction with an appropriate furan derivative.

    Formation of piperazine derivative: The 4-(4-methoxyphenyl)piperazine can be synthesized through a nucleophilic substitution reaction involving 4-methoxyphenyl and piperazine.

    Final coupling: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups will yield amines.

Scientific Research Applications

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Material Science: The compound’s unique structural features may make it useful in the development of new materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of N’-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenethylamine: A simpler compound that shares the 4-chlorophenyl moiety.

    Furan-2-yl derivatives: Compounds containing the furan ring, which may have similar reactivity.

    Piperazine derivatives: Compounds containing the piperazine ring, which are often used in medicinal chemistry.

Uniqueness

N’-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide is unique due to its combination of multiple functional groups and aromatic systems, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31ClN4O4/c1-35-23-10-8-22(9-11-23)31-14-16-32(17-15-31)24(25-3-2-18-36-25)19-30-27(34)26(33)29-13-12-20-4-6-21(28)7-5-20/h2-11,18,24H,12-17,19H2,1H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDANSUZBPRRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide
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N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide
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N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide
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N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide
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N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide
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N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide

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